4-methoxy-3H-imidazo[2,1-b]purine
Description
4-Methoxy-3H-imidazo[2,1-b]purine (CAS: 62962-40-7) is a fused heterocyclic compound characterized by an imidazo-purine core with a methoxy substituent at position 4. The methoxy group at position 4 likely influences its electronic properties, solubility, and binding affinity to biological targets.
Properties
CAS No. |
62962-40-7 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-methoxy-3H-imidazo[2,1-b]purine |
InChI |
InChI=1S/C8H7N5O/c1-14-7-5-6(11-4-10-5)13-3-2-9-8(13)12-7/h2-4H,1H3,(H,10,11) |
InChI Key |
KCTFIUPJRAPVQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=CN2C3=C1NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3H-imidazo[2,1-b]purine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of Buchwald–Hartwig coupling reactions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for 4-methoxy-3H-imidazo[2,1-b]purine typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3H-imidazo[2,1-b]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-methoxy-3H-imidazo[2,1-b]purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-methoxy-3H-imidazo[2,1-b]purine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to altered cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Imidazo-Purine Family
Triazolo[5,1-b]Purines
Triazolo[5,1-b]purines, such as 5-methyl-8-(hydroxyethyl)triazolo[5,1-b]purine, share a fused purine backbone but replace the imidazole ring with a triazole moiety. These compounds exhibit significant in vivo hypotensive effects, reducing intraocular pressure by 34% in rats within 3 hours at 0.2% concentration. Unlike 4-methoxy-3H-imidazo[2,1-b]purine, triazolo derivatives show weak A1 adenosine receptor affinity in vitro but demonstrate low cytotoxicity (1–2 orders of magnitude less toxic than doxorubicin in HepG2 cells) .
Glycosylated Imidazo[2,1-b]Purines
Compounds like 8,9-dihydro-9-oxo-3-(2-deoxy-β-D-ribofuranosyl)-imidazo[2,1-b]purine (compound 3) highlight the role of glycosylation in modulating bioactivity. Enzymatic studies reveal that lactobacillary transferases glycosylate these derivatives preferentially at N7 and N1 positions, unlike natural purines (e.g., adenosine), which glycosylate at N7. The absence of N3 glycosylation in both enzymatic and chemical processes underscores the steric and electronic effects of the imidazo-purine core .
Table 1: Key Structural and Functional Differences
Heterocyclic Derivatives with Overlapping Pharmacological Targets
Imidazo[2,1-b][1,3]Oxazines
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine derivatives exhibit anti-tuberculosis activity by interacting with amino acid residues (F17, S78, Y133) in the catalytic pocket of deazaflavin-dependent nitroreductase (h-Ddn). Unlike 4-methoxy-3H-imidazo[2,1-b]purine, these compounds feature an oxazine ring fused to imidazole, which enhances nitroreductive activation and efficacy against Mycobacterium tuberculosis .
Imidazo[2,1-b]Thiazoles
Derivatives like 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide are designed for aldose reductase inhibition.
Table 2: Pharmacological Profiles of Heterocyclic Analogues
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